molecular formula C16H15NO2 B2503446 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 37799-00-1

2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2503446
CAS No.: 37799-00-1
M. Wt: 253.301
InChI Key: QKZKKFXTPSCYQI-UHFFFAOYSA-N
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Description

2-Benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione ( 37799-00-1) is a high-value chemical scaffold with significant applications in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol, serves as a key synthetic intermediate for the development of novel bioactive molecules . Its core structure is featured in the synthesis of isoindolylthiazole derivatives, which have demonstrated excellent inhibitory properties against human carbonic anhydrase (CA) isoenzymes I and II (hCA I and hCA II) in the low nanomolar range . Carbonic anhydrases play critical roles in numerous physiological processes, and their inhibitors are investigated for therapeutic applications. Researchers utilize this compound to create novel derivatives that can act as potent enzyme inhibitors, providing superior efficacy compared to the clinical standard, acetazolamide . The product is offered with a guaranteed purity of 97% and is intended for research purposes only . It is essential to consult the Safety Data Sheet (SDS) prior to use. Handling precautions include wearing protective gloves and eye/face protection, ensuring adequate ventilation, and avoiding breathing its dust .

Properties

IUPAC Name

4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-13-11-6-7-12(8-11)14(13)16(19)17(15)9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZKKFXTPSCYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Benzylmaleimide

The precursor N-benzylmaleimide is synthesized via a two-step process:

  • Aminolysis of maleic anhydride : Benzylamine reacts with maleic anhydride in toluene at 0–5°C to form N-benzylmaleamic acid.
  • Dehydration cyclization : The intermediate undergoes dehydration using acetic anhydride and sodium acetate under reflux, yielding N-benzylmaleimide.

Cycloaddition with Dicyclopentadiene

The Diels-Alder reaction between N-benzylmaleimide and endo-dicyclopentadiene proceeds in an ionic liquid solvent system ([PGA][TFSA]) at 160°C for 23 hours (Table 1). Post-reaction hydrolysis with aqueous HCl (50°C, 19 h) liberates the target compound, which is purified via dichloromethane extraction and crystallization.

Table 1: Optimization of Diels-Alder Reaction Conditions

Parameter Optimal Value Impact on Yield
Temperature 160°C Maximizes regioselectivity
Solvent [PGA][TFSA] ionic liquid Enhances reaction rate
Reaction Time 23 hours Ensures complete conversion
Catalyst None required Solvent acts as catalyst
Yield 82% Isolated after workup

This method’s regioselectivity arises from the endo preference of dicyclopentadiene, favoring the formation of the methano-bridged adduct.

Comparative Analysis of Methodologies

Structural Considerations

  • Diels-Alder : Essential for constructing the methano bridge but requires pre-synthesized maleimides.
  • Palladium Catalysis : Generates simpler isoindole-diones without bridge formation, suitable for non-bridged analogs.

Industrial Scalability

  • Diels-Alder : Ionic liquid solvents enable recyclability (>90% recovery), reducing waste.
  • Palladium Catalysis : High catalyst loading (5–10 mol%) and CO dependence pose cost challenges.

Chemical Reactions Analysis

Synthetic Formation via Amidation

The core synthesis involves the reaction of cis-norbornene-exo-2,3-dicarboxylic anhydride with benzylamine in toluene under reflux conditions with triethylamine as a catalyst . This forms the target compound through nucleophilic attack of the amine on the anhydride, followed by cyclization:

Reaction Type Amidation and Cyclization
Reagents Benzylamine, triethylamine, toluene
Conditions Reflux (110–120°C), Dean-Stark trap for water removal
Yield 55% after recrystallization (methanol)
Key Intermediate cis-Norbornene-exo-2,3-dicarboxylic acid monoamide

Mechanism :

  • Benzylamine attacks the electrophilic carbonyl of the anhydride.

  • Elimination of water forms the imide ring.

  • Triethylamine acts as a base to deprotonate intermediates.

Substitution Reactions

The benzyl group at the nitrogen position can be replaced via nucleophilic substitution. For example, reaction with N-tritylethylenediamine under similar conditions yields a trityl-protected derivative :

Reaction Type Nucleophilic Substitution
Reagents N-Tritylethylenediamine, toluene
Conditions Reflux (24 hrs), acid/base workup (HCl, NaHCO₃)
Product 2-(2-(Tritylamino)ethyl)-substituted derivative
Applications Intermediate for polymerizable monomers

Ring-Opening Reactions

The strained norbornene ring undergoes ring-opening under specific conditions. While direct data is limited for this compound, analogous norbornene derivatives react as follows:

Reaction Type Ring-Opening Metathesis Polymerization (ROMP)
Catalyst Ruthenium-based catalysts (e.g., Grubbs catalyst)
Conditions Ambient to 60°C in dichloromethane or toluene
Product Polymeric materials with tunable mechanical properties
Evidence Structural similarity to ROMP-active norbornenes

Functional Group Reactivity

The dicarboximide group participates in:

  • Hydrolysis : Under acidic or basic conditions, the imide hydrolyzes to dicarboxylic acid.

  • Reduction : Lithium aluminum hydride reduces the carbonyl groups to alcohols (unpublished data inferred from analogous compounds ).

Biological Interactions

Though not a chemical reaction, the compound’s interactions with biological targets are relevant:

Target Interaction Implication
EnzymesNon-covalent binding to hydrolases Potential enzyme inhibition
ReceptorsModulates GABAergic activity (inferred from analogs )Neuropharmacological applications

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (DSC data inferred from PubChem ).

  • Photodegradation : Susceptible to UV-induced radical formation.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Oxidation : Transforming the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Converting it into alcohols through hydrogenation processes using palladium catalysts.

Recent studies have indicated potential biological activities of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole derivatives:

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

"The compound showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent" .

Antimicrobial Activity

Studies have also explored its antimicrobial properties:

"In vitro tests revealed that the compound possesses notable antibacterial activity against Gram-positive bacteria" .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

Lead Compound in Drug Discovery

Its ability to interact with specific biological targets positions it as a lead compound in the search for new therapeutic agents:

"The structural framework allows modifications that could enhance efficacy and reduce toxicity in drug candidates" .

Material Science

Due to its unique chemical structure, 2-benzyl-3a,4,7,7a-tetrahydroisoindole derivatives are being investigated for applications in material science:

Polymer Chemistry

Research is ongoing to explore its use in synthesizing novel polymers with desirable mechanical properties.

Case Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of 2-benzyl derivatives against various cancer cell lines demonstrated IC50 values indicating potent anticancer activity. The findings suggest that structural modifications can enhance selectivity toward cancerous cells while minimizing effects on normal cells.

Case Study 2: Antimicrobial Screening

A comprehensive screening of several derivatives against common pathogens showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics for certain strains of bacteria.

Mechanism of Action

The mechanism of action of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

2-Aryl Derivatives

  • 2-Phenyl Derivative (CAS: 26234-46-8): The phenyl-substituted analog (C₁₅H₁₃NO₂) lacks the benzyl group’s methylene spacer, reducing steric bulk and lipophilicity. Studies on phenyl derivatives modified with acryloyl or thiazole groups (e.g., 2-(4-((E)-3-arylacryloyl)phenyl derivatives) show potent carbonic anhydrase inhibition (IC₅₀: 8.2–34.6 nM) and anticancer activity against HeLa and MCF-7 cell lines .
  • 2-(p-Tolyl) Derivative: Synthesized via NaBH₄ reduction of the parent dione, this derivative introduces a methyl group on the aryl ring, enhancing electron-donating effects. Crystal structure analysis reveals a hexahydro-1H-4,7-methanoisoindol-1-one product with distinct stereochemistry (rac-3-hydroxy configuration) . Key Difference: The benzyl group’s absence of para-substituents may reduce steric hindrance in enzyme-binding pockets compared to bulkier p-tolyl derivatives .

Heterocyclic Hybrids

  • Tetrazole-Based Derivatives: Hybrids like 4,5,6,7-tetramethyl-2-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Compound 1) exhibit antimicrobial activity against S. aureus (MIC: 8 µg/mL) but show hepatotoxicity and hERG channel inhibition risks due to electron-withdrawing substituents (e.g., -NO₂, -CF₃) . Key Difference: The benzyl group’s neutral aromaticity may mitigate toxicity risks associated with polar substituents in tetrazole hybrids .
  • Thiazole Derivatives :

    • Derivatives such as 2-(4-(aryl)thiazole-2-yl) analogs demonstrate carbonic anhydrase IX/XII inhibition (Kᵢ: 12–45 nM), with selectivity driven by aryl substituents. For example, a 4-nitrophenyl group enhances inhibitory potency by 3-fold over unsubstituted analogs .
    • Key Difference : The benzyl group’s lack of heteroaromaticity may limit enzyme affinity compared to thiazole-containing derivatives but could improve metabolic stability .

Physicochemical and Toxicological Profiles

Property 2-Benzyl Derivative 2-Phenyl Derivative Tetrazole Hybrid
Molecular Weight 253.30 239.27 445.43 (Compound 1)
LogP (Predicted) ~2.8 (benzyl enhances lipophilicity) ~2.1 ~3.5 (CF₃ group)
Toxicity Not reported Low hepatotoxicity hERG inhibition (+), AMES (+)
Bioactivity Anticancer (inferred) Carbonic anhydrase inhibition Antimicrobial (Gram+)
  • Toxicological Notes: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups in tetrazole hybrids correlate with AMES test positivity (mutagenicity) and hepatotoxicity, whereas the benzyl derivative’s simpler structure may avoid these risks .

Biological Activity

2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as 2-benzyl-4,7-methanoisoindole-1,3-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C15_{15}H15_{15}NO2_2
  • Molecular Weight : 241.285 g/mol
  • CAS Number : 130076-29-8
  • Structure : The compound features a tetrahydroisoindole core which is pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that it inhibits the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50_{50} Values: The compound showed IC50_{50} values ranging from 5 to 15 µM across different cell lines.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : MIC values were found to be in the range of 10 to 20 µg/mL.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Antimicrobial Mechanism : The antimicrobial activity is likely due to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Zhang et al. (2020)Reported significant anticancer activity against multiple cell lines with detailed mechanisms involving apoptosis.
Liu et al. (2021)Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria with low MIC values.
Chen et al. (2022)Investigated the synthesis and characterization of derivatives showing enhanced biological activities compared to the parent compound.

Q & A

How can researchers optimize multi-step synthetic routes for 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance cyclization efficiency during isoindole-dione core formation.

  • Solvent Optimization : Polar aprotic solvents like DMF or THF at 110°C improve reaction homogeneity and intermediate stability .

  • Purification Strategies : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization (DCM/hexanes) to isolate stereoisomers and remove by-products .

  • Yield Data :

    StepReaction TypeYield (%)Key Parameters
    1Condensation65–754-hydroxybenzaldehyde, 24h reflux
    2Cyclization80–85BF₃·OEt₂, 0°C → RT
    3Functionalization70–78Pd/C, H₂, EtOH

What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configurations of stereocenters (e.g., 3aS*,4R*,7S*,7aR*) using single-crystal diffraction (Mo-Kα radiation, 100K) .
  • 2D NMR : Utilize 1H^1H-13C^13C HSQC and NOESY to assign diastereotopic protons and confirm spatial proximity of benzyl/methano groups .
  • CD Spectroscopy : Correlate Cotton effects (e.g., negative CD sign at 254 nm) with stereochemical environments in chiral derivatives .

How should researchers design enzyme inhibition assays to evaluate the compound’s biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., DNA topoisomerase IV) due to the compound’s aromatic/isoindole motifs .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition constants (KiK_i) under varied substrate concentrations (0.1–5 mM ATP) .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for topoisomerases) and assess non-specific binding via thermal shift assays .

How can contradictory data on reaction outcomes (e.g., variable yields or by-products) be systematically addressed?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., imide vs. amide by-products) .
  • DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent polarity, and catalyst loading.
  • By-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (1:1.05 ratio of benzylamine to anhydride) .

What strategies are effective for incorporating this compound into supramolecular polymers or functional materials?

Methodological Answer:

  • Functional Monomer Design : Synthesize bis-isoindole-dione derivatives via 1,4-diaminobutane crosslinking for reversible self-assembly .

  • Polymerization Techniques : Use ROMP (Ring-Opening Metathesis Polymerization) with Grubbs catalyst to integrate norbornene-modified analogs into block copolymers .

  • Material Characterization :

    PropertyTechniqueKey Findings
    Thermal StabilityTGADecomposition >300°C
    Mechanical StrengthDMAStorage modulus = 1.2 GPa

What analytical best practices ensure accurate HRMS and IR interpretation for derivatives of this compound?

Methodological Answer:

  • HRMS Calibration : Use lock mass correction (e.g., C₆H₁₉N₃O₆⁺) to achieve <2 ppm mass error for [M+H]⁺/[M-H]⁻ ions .
  • IR Peak Assignment : Focus on carbonyl stretches (1770–1700 cm⁻¹ for imide C=O) and benzyl C-H bending (690–710 cm⁻¹) to confirm functionalization .
  • Data Validation : Cross-reference with computed spectra (DFT/B3LYP/6-31G*) for vibrational modes and isotopic patterns .

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